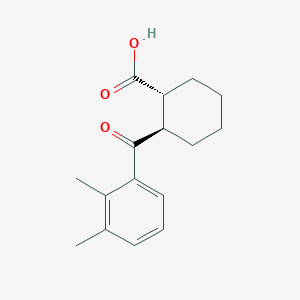

trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

Chemical Nomenclature and Classification

The systematic nomenclature of trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for complex polycyclic structures. The compound belongs to the broader classification of cyclohexanecarboxylic acid derivatives, which represent a fundamental class of cycloaliphatic carboxylic acids with significant synthetic and theoretical importance. The base structure cyclohexanecarboxylic acid, with formula C6H11CO2H, serves as the parent compound for this derivative, appearing as a colorless oil that crystallizes near room temperature. The systematic name indicates a trans-disubstituted cyclohexane ring where the carboxylic acid group at position 1 and the substituted benzoyl group at position 2 maintain a trans-stereochemical relationship.

The Chemical Abstracts Service registry numbers 733742-80-8 and 1315366-98-3 represent different aspects or preparations of this compound, reflecting the complexity of chemical registration systems for stereochemically defined molecules. The molecular formula C16H20O3 indicates the presence of sixteen carbon atoms, twenty hydrogen atoms, and three oxygen atoms, establishing a molecular weight of 260.33 grams per mole. The compound classification extends beyond simple carboxylic acids to include aromatic ketone functionality through the benzoyl substituent, creating a multifunctional organic molecule with diverse reactivity patterns.

The ZINC database classification system recognizes this compound under identifier ZINC02378370, categorizing it within their collection of commercially available chemical building blocks. This classification emphasizes the compound's utility in synthetic organic chemistry and pharmaceutical research applications. The database properties indicate 19 heavy atoms, 3 rotatable bonds, and benign functionality characteristics that support its classification as a research-suitable chemical entity.

Historical Context and Discovery

The historical development of cyclohexanecarboxylic acid derivatives traces back to fundamental discoveries in aromatic substitution chemistry, particularly the Friedel-Crafts acylation reaction discovered by Charles Friedel and James Mason Crafts in 1877. Charles Friedel, born March 12, 1832, in Strasbourg, France, worked initially as both a mineralogist and chemist before developing the landmark reactions that bear his name. The accidental discovery of the Friedel-Crafts acylation reaction emerged from their experiments with amyl chloride, aluminum pieces, and benzene, leading to the formation of amyl benzene and establishing aluminum chloride as an effective catalyst.

The Friedel-Crafts acylation reaction became instrumental in the synthesis of aromatic ketones, including benzoyl derivatives that form the foundation for compounds like this compound. The reaction mechanism involves formation of an acylium ion intermediate, followed by electrophilic attack on the aromatic ring and subsequent deprotonation to restore aromaticity. This methodology enabled the systematic construction of complex polyfunctional molecules combining aromatic and aliphatic structural elements.

The preparation of cyclohexanecarboxylic acid itself follows established synthetic routes, particularly through hydrogenation of benzoic acid, demonstrating the interconnected nature of aromatic and cycloaliphatic chemistry. This transformation represents a key step in developing cyclohexane-based derivatives for industrial and research applications. The historical significance of cyclohexanecarboxylic acid extends to its role as a precursor to caprolactam, the monomer for nylon-6 production, through reaction with nitrosylsulfuric acid.

Structural Significance in Organic Chemistry

The structural architecture of this compound exemplifies several fundamental principles of organic chemistry, particularly stereochemistry and conformational analysis. The cyclohexane ring system adopts the energetically favorable chair conformation, which virtually eliminates eclipsing and angle strain by maintaining tetrahedral bond angles and staggered conformations. This chair conformation represents the most stable arrangement for six-membered carbocyclic systems, with the flexibility to interconvert between equivalent chair forms through chair-flip processes.

The trans-stereochemical relationship between the carboxylic acid group at position 1 and the dimethylbenzoyl group at position 2 creates specific spatial arrangements that influence molecular properties and reactivity. In the chair conformation of cyclohexane, substituents can occupy either axial or equatorial positions, with equatorial positions generally preferred due to reduced steric interactions. The chair-flip process allows interconversion between these positions, creating dynamic equilibria that affect molecular behavior and chemical reactivity.

| Structural Feature | Significance |

|---|---|

| Cyclohexane Ring | Provides conformational flexibility and strain-free structure |

| Trans-Stereochemistry | Defines spatial relationship between functional groups |

| Benzoyl Substituent | Introduces aromatic character and potential for π-π interactions |

| Carboxylic Acid Group | Provides hydrogen bonding capability and ionization potential |

| Dimethyl Substitution | Modifies electronic properties and steric environment |

The aromatic benzoyl component introduces additional structural complexity through its planar geometry and extended π-electron system. The 2,3-dimethyl substitution pattern on the benzene ring creates both electronic and steric effects that influence the compound's chemical behavior. These methyl groups serve as electron-donating substituents, activating the aromatic ring toward electrophilic substitution while simultaneously creating steric hindrance around specific positions.

Research Significance and Applications Overview

The research significance of this compound stems from its unique combination of structural features that make it valuable for investigating fundamental organic chemistry principles and developing new synthetic methodologies. The compound serves as a model system for studying stereochemical effects in substituted cyclohexanes, particularly the influence of bulky aromatic substituents on conformational equilibria and reactivity patterns. Research applications encompass both academic investigations and practical synthetic chemistry development.

The availability of this compound through specialized chemical suppliers, with reported purities of 95% or higher, supports its use in research applications requiring well-defined starting materials. The compound's classification in chemical databases as suitable for research use, specifically excluding human or veterinary applications, emphasizes its role in fundamental chemical investigations rather than direct therapeutic applications. The ZINC database properties indicate favorable characteristics for drug discovery research, including appropriate molecular weight, rotatable bond count, and polar surface area.

Contemporary research applications focus on several key areas: conformational analysis studies examining the effects of aromatic substituents on cyclohexane ring dynamics, synthetic methodology development using the compound as a building block for more complex structures, and stereochemical investigations exploring the relationship between molecular structure and chemical reactivity. The compound's multifunctional nature, combining carboxylic acid, ketone, and aromatic functionalities, provides opportunities for diverse chemical transformations and synthetic elaborations.

| Research Application | Significance |

|---|---|

| Conformational Studies | Understanding cyclohexane ring dynamics with bulky substituents |

| Synthetic Methodology | Development of new synthetic routes and transformations |

| Stereochemical Analysis | Investigation of trans-relationships in substituted cyclohexanes |

| Structure-Activity Studies | Correlation of molecular structure with chemical reactivity |

The compound's inclusion in commercial chemical databases and availability from research chemical suppliers indicates ongoing interest in its research applications. The careful documentation of its chemical properties, including molecular weight, purity specifications, and structural identifiers, supports reproducible research and facilitates collaboration between research groups investigating related chemical systems.

Properties

IUPAC Name |

(1R,2R)-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-6-5-9-12(11(10)2)15(17)13-7-3-4-8-14(13)16(18)19/h5-6,9,13-14H,3-4,7-8H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDFPUOTMLTPRU-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641365 | |

| Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-80-8 | |

| Record name | rel-(1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of cyclohexane with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Hydrolysis: The resulting product undergoes hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

Substitution: The compound can participate in substitution reactions, especially at the benzoyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or hydrocarbons.

Substitution: Products vary widely depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H20O3

- Molecular Weight : 260.34 g/mol

- CAS Number : 733742-80-8

The compound features a cyclohexane ring substituted with a dimethylbenzoyl group, which enhances its reactivity and interaction potential with biological systems.

Pharmaceutical Applications

Trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid serves as a building block in drug synthesis. Its structural characteristics allow it to act as an intermediate in the production of various pharmaceuticals, particularly those targeting metabolic pathways.

Potential Therapeutic Roles :

- Binding affinity studies indicate that this compound may interact with specific receptors or enzymes, which could elucidate its role in therapeutic applications. For example, docking studies have shown promising interactions with metabolic enzymes that could lead to the development of new drugs for metabolic disorders.

Organic Synthesis

This compound is utilized in organic synthesis as a precursor for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable for synthesizing derivatives that may possess enhanced biological activities.

Synthesis Methods :

- The synthesis of this compound can be achieved through several methods, including acylation reactions and cyclization processes. These methods vary in terms of yield and purity, making it essential to select the appropriate synthesis route based on the intended application.

Data Tables

Research has demonstrated that structurally similar cyclohexanecarboxylic acids exhibit significant binding affinities with various proteins involved in metabolic pathways. These studies provide insights into how modifications to the cyclohexane structure can influence biological activity and therapeutic potential .

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis of cyclohexanecarboxylic acids highlighted the importance of reaction conditions in achieving high purity levels. The findings indicated that specific solvents and temperatures significantly impact the yield and purity of the desired trans isomer, which is crucial for pharmaceutical applications .

Mechanism of Action

The mechanism of action for trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Substituent Position Variations

trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

- CAS : 733742-81-9

- Molecular Formula : C₁₆H₂₀O₃ (MW: 260.33 g/mol)

- Key Difference : The benzoyl group contains methyl substituents at positions 2 and 4 (meta-dimethyl) instead of 2 and 3 (ortho-dimethyl).

- However, electronic effects remain similar due to identical substituent groups .

trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic Acid

- CAS : 97405-37-3

- Molecular Formula : C₁₅H₁₈O₄ (MW: 274.30 g/mol*)

- Key Difference : A methoxy (-OCH₃) group replaces the 3-methyl substituent.

- Implications : The electron-donating methoxy group increases polarity, likely improving aqueous solubility but reducing lipid membrane permeability. Its resonance effects may alter electronic interactions in biological targets compared to methyl groups .

Note: Discrepancy exists between the calculated molecular weight (262.30 g/mol for C₁₅H₁₈O₄) and the value reported in (274.30 g/mol). This may reflect an error in the source or an unstated hydrate/salt form.

trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic Acid

- CAS : 1134611-70-3

- Molecular Formula : C₁₅H₁₈O₃S (MW: 278.37 g/mol)

- Key Difference : A methylthio (-SCH₃) group replaces the 2-methyl substituent.

- The methylthio group is less polar than methoxy but more lipophilic than methyl, balancing solubility and membrane penetration .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | 1315366-98-3 | C₁₆H₂₀O₃ | 260.33 | 2,3-dimethylbenzoyl |

| trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | 733742-81-9 | C₁₆H₂₀O₃ | 260.33 | 2,4-dimethylbenzoyl |

| trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | 97405-37-3 | C₁₅H₁₈O₄ | 274.30* | 3-methoxybenzoyl |

| trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic acid | 1134611-70-3 | C₁₅H₁₈O₃S | 278.37 | 2-methylthiobenzoyl |

*See note above regarding molecular weight discrepancy.

Theoretical Implications of Structural Differences

Methylthio and methoxy groups introduce bulkier substituents than methyl, further altering steric profiles .

Electronic Effects :

- Methoxy groups donate electron density via resonance, increasing the electron-richness of the benzoyl ring. This may enhance interactions with electrophilic regions in enzymes or receptors .

- Methyl groups exert weaker electron-donating effects via induction, preserving moderate lipophilicity .

Solubility and Lipophilicity :

- The methoxy analog (C₁₅H₁₈O₄) is expected to have higher aqueous solubility than the methyl-substituted compounds due to polarity, while the methylthio derivative (C₁₅H₁₈O₃S) may exhibit intermediate solubility .

Biological Activity

Trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-80-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

- Molecular Formula : C16H20O3

- Molar Mass : 260.33 g/mol

- Structural Characteristics : The compound features a cyclohexane ring substituted with a dimethylbenzoyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological profile.

Synthesis and Derivatives

Recent advancements in synthetic methodologies have facilitated the production of this compound through various routes, including transannular C–H arylation processes. These methods enhance yield and regioselectivity, allowing for the efficient synthesis of biologically active derivatives .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. Notably, derivatives have shown significant activity against various cancer cell lines. For instance:

- Cytotoxicity : Compounds exhibiting structural similarities demonstrated cytotoxic effects on A549 (lung carcinoma) and HeLa (cervical carcinoma) cells, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The observed cytotoxicity may be attributed to the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells .

Antileishmanial Activity

The compound's derivatives have also been evaluated for antileishmanial activity. In vitro studies revealed:

- Activity Against Leishmania spp. : Certain derivatives displayed promising leishmanicidal effects with EC50 values below 10 µM, suggesting potential therapeutic applications in treating leishmaniasis .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to identify key structural features contributing to the biological activity of this compound. The following trends were observed:

- Substituent Effects : Variations in the substituents on the benzoyl moiety significantly influenced both cytotoxicity and selectivity towards different cancer cell lines.

- Functional Group Modifications : Modifications at the carboxylic acid position enhanced solubility and bioavailability, improving overall activity in biological assays.

Case Studies

Q & A

Q. What are the recommended synthetic routes for trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via coupling reactions using 2,3-dimethylbenzoic acid derivatives and cyclohexane-1-carboxylic acid precursors. A validated approach involves activating the carboxylic acid group with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a DCM/DMF (3:1 v/v) solvent system under mild conditions (room temperature, 16 hours) . To optimize yields, ensure strict anhydrous conditions, stoichiometric control of reagents, and post-reaction purification via column chromatography or recrystallization.

Q. How can the stereochemical configuration of the trans isomer be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for confirming the trans configuration of the cyclohexane ring and benzoyl substituent. Alternatively, nuclear Overhauser effect spectroscopy (NOESY) can detect spatial proximity between protons on adjacent carbons to infer stereochemistry. For example, the absence of NOE signals between the 1-carboxylic acid proton and the 2-benzoyl group supports the trans configuration .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) or gas chromatography (GC) with flame ionization detection (FID) are standard for purity assessment (>98% purity threshold) . Mass spectrometry (LC-MS or HRMS) and H/C NMR spectroscopy validate molecular weight and structural features, such as the absence of undesired diastereomers or byproducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Follow GHS guidelines: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. Store the compound in a cool, dry environment away from oxidizing agents. Safety data sheets (SDS) for structurally similar cyclohexane-carboxylic acid derivatives recommend immediate decontamination with water in case of exposure .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving the 2,3-dimethylbenzoyl group?

Methodological Answer: Low yields often stem from steric hindrance at the 2,3-dimethyl-substituted benzene ring. Strategies include:

Q. How do stereochemical variations in the cyclohexane ring affect biological activity?

Methodological Answer: The trans configuration minimizes steric clashes between the benzoyl and carboxylic acid groups, enhancing binding to hydrophobic enzyme pockets (e.g., cyclooxygenase analogs). Compare bioactivity of cis/trans isomers via enzymatic assays (e.g., IC measurements) and molecular docking simulations to map steric and electronic interactions .

Q. How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity profiles. To resolve:

Q. What strategies improve metabolic stability for in vivo applications?

Methodological Answer: Metabolic instability often occurs due to esterase-mediated hydrolysis of the carboxylic acid group. Mitigation strategies include:

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer: Combine kinetic assays (e.g., Michaelis-Menten analysis) with structural biology techniques:

- Perform X-ray crystallography of the compound bound to the enzyme active site.

- Use fluorescence quenching assays to monitor conformational changes upon binding.

- Validate findings with site-directed mutagenesis of critical residues identified in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.